N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure integrates a 2-methoxybenzamide moiety linked via a thioether bridge to a 1,3,4-thiadiazole ring, further substituted with a 3,5-dimethylphenyl group through an acetamide spacer.
Properties
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-12-8-13(2)10-14(9-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)15-6-4-5-7-16(15)27-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJOTYYQPOFWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a complex organic compound that exhibits significant biological activity due to its structural characteristics. This article explores its biological mechanisms, relevant research findings, and potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C17H22N4O2S2, with a molecular weight of 378.51 g/mol. The structure contains several functional groups that contribute to its biological properties:
- Amide Group : Facilitates hydrogen bonding, enhancing solubility and interaction with biological targets.
- Thiadiazole Ring : Known for various pharmacological activities, including antimicrobial and anticancer properties.
- Thioether Linkage : Influences reactivity and potential interactions with cellular components.
Research suggests that this compound may inhibit key signaling pathways such as the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cell growth and metabolism .
Target Pathways
| Pathway | Role in Cell Regulation |
|---|---|
| PI3K | Promotes cell survival and growth |
| mTOR | Regulates cell growth and metabolism |
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Thiadiazole derivatives are known for their efficacy against various bacterial strains. Research indicates that compounds with similar structures have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The inhibition of the PI3K/mTOR pathway suggests potential anticancer activity. Thiadiazole derivatives have been linked to cytostatic effects in various cancer cell lines .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Thin-layer chromatography (TLC) for monitoring reaction progress.
- Nuclear magnetic resonance (NMR) spectroscopy for confirming product identity.
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
Thiadiazole derivatives have demonstrated potent antitumor activity against various cancer cell lines. The mechanism often involves the inhibition of critical molecular targets such as histone deacetylase and tyrosine kinases, which are essential for cancer cell proliferation and survival .
Case Studies:
A study evaluated a series of 1,3,4-thiadiazole derivatives for their antiproliferative effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines. Compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A549 | 5.2 | Histone deacetylase inhibition |
| 2 | C6 | 4.8 | Tyrosine kinase inhibition |
| 3 | PC3 (Prostate) | 6.0 | Tubulin polymerization inhibition |
Antimicrobial Properties
Broad-Spectrum Activity:
Thiadiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. They often outperform standard antibiotics in specific assays .
Case Studies:
Research on a series of thiadiazole compounds showed comparable antimicrobial activity to ciprofloxacin against Gram-positive and Gram-negative bacteria. The derivatives were particularly effective against resistant strains .
| Compound | Microorganism | Zone of Inhibition (mm) | Comparison Antibiotic |
|---|---|---|---|
| 1 | E. coli | 20 | Ciprofloxacin |
| 2 | S. aureus | 22 | Griseofulvin |
| 3 | C. albicans | 18 | Fluconazole |
Anti-Diabetic Activity
Inhibition of Enzymes:
Some thiadiazole derivatives have shown promising results as anti-diabetic agents by inhibiting α-glucosidase and other enzymes involved in carbohydrate metabolism .
Case Studies:
A study highlighted the synthesis of novel thiadiazole compounds that inhibited α-glucosidase with IC50 values significantly lower than those of standard anti-diabetic drugs .
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 1 | α-glucosidase | 15.0 |
| 2 | Dipeptidyl peptidase IV (DPP-IV) | 12.5 |
Anti-Inflammatory Effects
Mechanism Insights:
Thiadiazole derivatives have been investigated for their anti-inflammatory properties through the inhibition of COX enzymes and other inflammatory mediators .
Case Studies:
Research demonstrated that certain thiadiazole compounds significantly reduced inflammation markers in vitro and in vivo models, suggesting their potential as therapeutic agents for inflammatory diseases.
Chemical Reactions Analysis
Oxidation Reactions
The sulfide (-S-) bridge in the compound is susceptible to oxidation. Under controlled conditions, this yields sulfoxides or sulfones, depending on the oxidizing agent strength.
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Sulfide → Sulfoxide | H<sub>2</sub>O<sub>2</sub> (30%), RT, 6h | Sulfoxide derivative | |
| Sulfide → Sulfone | mCPBA (2 eq.), CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 12h | Sulfone derivative |
Key Findings :
-
Oxidation to sulfone enhances electrophilicity, potentially improving binding to biological targets.
-
Over-oxidation risks decomposition; precise stoichiometry is critical.
Hydrolysis Reactions
The amide and methoxy groups undergo hydrolysis under acidic or basic conditions:
Amide Hydrolysis
Methoxy Demethylation
| Reagent | Conditions | Product |
|---|---|---|
| BBr<sub>3</sub> (1.2 eq.) | CH<sub>2</sub>Cl<sub>2</sub>, -78°C → RT, 4h | Phenolic derivative |
Mechanistic Insight :
-
BBr<sub>3</sub> cleaves the methoxy group via electrophilic attack, yielding a hydroxyl group .
-
Demethylation is pivotal for introducing hydrogen-bonding sites in drug design.
Nucleophilic Substitution
The thiadiazole ring and dimethylphenyl group participate in substitution reactions:
| Site | Reagent | Conditions | Product |
|---|---|---|---|
| Thiadiazole C-2 position | RNH<sub>2</sub> (amine) | DMF, 100°C, 12h | Amine-substituted thiadiazole |
| Dimethylphenyl ring | Br<sub>2</sub> (1 eq.) | FeBr<sub>3</sub>, CHCl<sub>3</sub>, RT, 2h | Brominated aromatic derivative |
Key Observations :
-
Bromination occurs para to methyl groups due to their activating effect .
-
Amine substitution at C-2 modifies electronic properties, impacting biological activity.
Reduction Reactions
Selective reduction of carbonyl groups is achievable:
| Target Group | Reagent | Conditions | Product |
|---|---|---|---|
| Amide (CONH) | LiAlH<sub>4</sub> (2 eq.) | THF, 0°C → RT, 3h | Amine derivative |
| Ketone (C=O) | NaBH<sub>4</sub>, CeCl<sub>3</sub> | MeOH, RT, 1h | Alcohol intermediate |
Challenges :
-
Over-reduction of the thiadiazole ring may occur with strong reductants like LiAlH<sub>4</sub>.
Aromatic Electrophilic Substitution
The dimethylphenyl ring undergoes nitration and sulfonation:
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 1h | Nitro-substituted derivative |
| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub> | 50°C, 4h | Sulfonic acid derivative |
Regioselectivity :
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Ullmann couplings:
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | DME/H<sub>2</sub>O, 80°C, 12h | Biaryl derivative |
| Ullmann Coupling | CuI, L-Proline | DMSO, 120°C, 24h | N-Aryl product |
Applications :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares key features with several 1,3,4-thiadiazole derivatives documented in the literature:
Key Observations :
Comparison :
- The target compound’s synthesis may resemble and , utilizing POCl₃ or NH₃ for cyclization.
Physicochemical and Spectral Properties
Data from analogs suggest the following trends:
Notes:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide to improve yield and purity?
- Methodological Answer :
- Step 1 : Use coupling agents like EDCI/HOBt for amide bond formation between the thiadiazole core and 2-methoxybenzamide moiety to minimize side reactions .
- Step 2 : Optimize nucleophilic substitution of the thiol group with chloroacetyl intermediates under basic conditions (e.g., NaH in DMF) at 0–5°C to prevent overalkylation .
- Step 3 : Monitor reaction progress via TLC (silica gel, chloroform:acetone 3:1) and purify intermediates via column chromatography .
- Step 4 : Characterize intermediates/final product using NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and HRMS to confirm structural integrity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond connectivity (e.g., confirm thiadiazole-thioether linkage) .
- NMR spectroscopy : Use 2D experiments (COSY, HSQC) to assign proton environments, especially for overlapping aromatic signals from the 3,5-dimethylphenyl group .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations to benchmark potency against reference drugs .
- Antimicrobial testing : Conduct disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess broad-spectrum potential .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases via fluorometric assays to identify mechanistic targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodological Answer :
- Modify substituents : Replace 3,5-dimethylphenyl with electron-withdrawing groups (e.g., -CF₃) to test effects on cellular uptake and target binding .
- Scaffold hopping : Synthesize oxadiazole or triazole analogs to compare thiadiazole ring contributions to stability and activity .
- Computational modeling : Perform docking studies (AutoDock Vina) with protein targets (e.g., tubulin) to predict binding modes and guide rational design .
Q. How should researchers address contradictory data on its anticancer efficacy across different studies?
- Methodological Answer :
- Standardize assays : Replicate studies using identical cell lines (e.g., NCI-60 panel), culture conditions, and dosing regimens .
- Metabolic profiling : Use LC-MS to assess stability in cell media and identify degradation products that may skew results .
- Cross-validate mechanisms : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to confirm apoptosis/autophagy pathways .
Q. What strategies mitigate discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- PK/PD studies : Measure bioavailability in rodent models via IV/PO administration and correlate plasma levels with tumor regression .
- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to improve solubility and reduce off-target effects .
- Toxicology screening : Assess liver/kidney function markers (ALT, creatinine) to rule out organ-specific toxicity .
Q. How can stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 6, 12, 24 h .
- Light/heat stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation pathways (e.g., thioether oxidation) .
- Metabolite identification : Use hepatocyte microsomes + NADPH to simulate Phase I/II metabolism and detect reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
